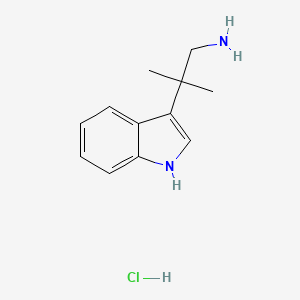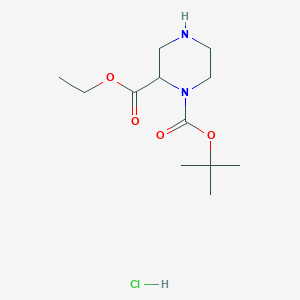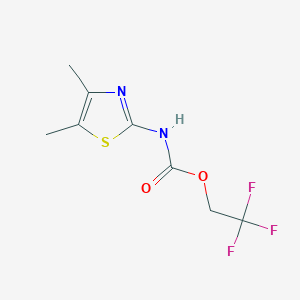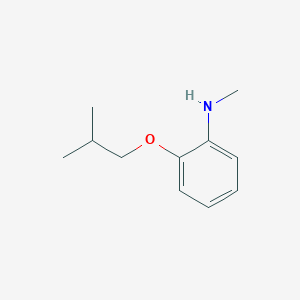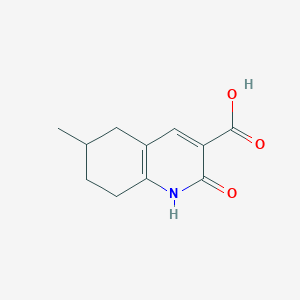
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Overview
Description
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (6-MHOQC) is an organic compound belonging to the quinoline class of compounds. It is a heterocyclic compound containing both a carbon and a nitrogen atom in its ring structure. 6-MHOQC is a versatile compound that has been used in a variety of scientific applications, including drug synthesis and drug delivery. This compound is also used in biochemical and physiological studies and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis via Biginelli Reaction
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid: is utilized in the Biginelli reaction, which is an acid-catalyzed, three-component reaction. This reaction is significant for the rapid and easy synthesis of highly functionalized heterocycles . The Biginelli reaction is a cornerstone in organic synthesis, allowing for the creation of complex molecules that can serve as intermediates in the synthesis of pharmacologically active compounds.
Anticancer Drug Development
The compound has been investigated for its role in anticancer drug development. It’s particularly noted for its potential in the synthesis of compounds that inhibit kinesin-5, a protein involved in the separation of genetic material during mitosis. Inhibition of this enzyme can lead to cell cycle arrest and potentially cellular apoptosis .
Nonlinear Optical (NLO) Properties
Research has explored the nonlinear optical properties of derivatives of this compound. These properties are crucial for the development of new materials for optoelectronics, including applications in telecommunications and information processing .
Antibacterial Activity
The antibacterial capabilities of the compound have been theoretically assessed through docking experiments. It shows promise against bacteria such as Staphylococcus aureus, which could lead to the development of new antibacterial agents .
Antimicrobial and Antifungal Applications
Studies have synthesized derivatives of 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid to evaluate their antimicrobial and antifungal activities. These activities make the compound a candidate for the development of new treatments against microbial and fungal infections .
Inhibitor of Protein Kinases
The compound has been used as an inhibitor of protein kinases. This application is particularly relevant in the context of cancer, as the inhibition of specific protein kinases can disrupt the signaling pathways that lead to tumor growth and proliferation.
properties
IUPAC Name |
6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-6-2-3-9-7(4-6)5-8(11(14)15)10(13)12-9/h5-6H,2-4H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFHBIONPYXSHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(C(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine hydrochloride](/img/structure/B1442468.png)
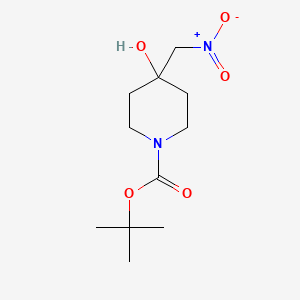
![3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1442472.png)
![2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol](/img/structure/B1442473.png)
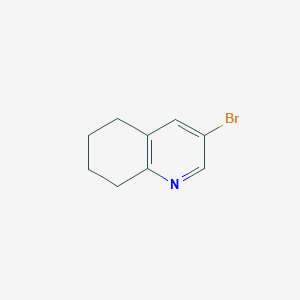
![(2S,5R)-3,6-Diethoxy-2,5-dihydro-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine](/img/structure/B1442475.png)

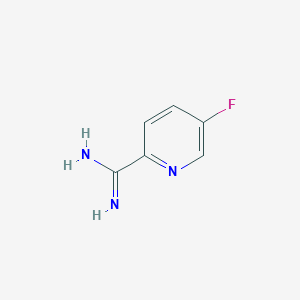
![tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate](/img/structure/B1442478.png)
